

Physicochemical Properties of Deuterated Iodosulfuron: A Technical Guide

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Compound of Interest

Compound Name: *Iodosulfuron Methyl ester-d3*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide Iodosulfuron, with a specific focus on the anticipated characteristics of its deuterated analogue. While empirical data on deuterated Iodosulfuron is not yet publicly available, this document extrapolates its expected properties based on the well-established principles of kinetic isotope effects and the known data of its non-deuterated form, Iodosulfuron-methyl-sodium. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols for property determination, and includes visualizations of the herbicide's mechanism of action and a general experimental workflow. The aim is to equip researchers and professionals in drug and agrochemical development with the foundational knowledge needed to explore the potential advantages of deuterating Iodosulfuron.

Introduction

Iodosulfuron is a post-emergence herbicide belonging to the sulfonylurea chemical class, typically formulated as its methyl-sodium salt.^{[1][2][3][4]} Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in targeted plant species.^{[3][5][6]} The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a recognized strategy in medicinal and agrochemical science to modulate a molecule's metabolic profile.^{[7][8][9]} This modification can

lead to significant changes in physicochemical properties due to the kinetic isotope effect, potentially enhancing the compound's stability, efficacy, and safety.[\[10\]](#) This guide synthesizes the known physicochemical data for Iodosulfuron and provides a scientifically grounded projection of the properties of deuterated Iodosulfuron.

Physicochemical Data of Iodosulfuron

The following tables present a summary of the reported physicochemical properties for Iodosulfuron, predominantly for the Iodosulfuron-methyl-sodium form.

Table 1: General and Chemical Properties of Iodosulfuron-methyl-sodium

| Property | Value |
|---------------------|--|
| Molecular Formula | <chem>C14H13IN5NaO6S</chem> [11] |
| Molecular Weight | 529.2 g/mol [11] |
| Melting Point | 152 °C [4] [11] |
| pKa (at 20 °C) | 3.22 [11] |
| Physical Appearance | Off-White to Pale Beige Crystalline Powder [4] [11] |

Table 2: Solubility Data for Iodosulfuron-methyl-sodium at 20 °C

| Solvent | Solubility (g/L) | pH (for aqueous solutions) |
|---------------|------------------|----------------------------|
| Water | 0.16 | 5[4][11][12] |
| Water | 25.0 | 7[4][11][12] |
| Water | 65.0 | 9[4][11][12] |
| Acetonitrile | 52 | N/A[11] |
| Ethyl acetate | 23 | N/A[11] |
| n-Heptane | 0.001 | N/A[11] |
| Methanol | 12 | N/A[11] |
| 2-Propanol | 4.4 | N/A[11] |
| Toluene | 2.1 | N/A[11] |

Table 3: Partition Coefficient and Stability of Iodosulfuron-methyl-sodium

| Property | Value | Conditions |
|-----------------------|-------------------------|--|
| Log P (Octanol/Water) | 1.07 | pH 5[4] |
| Log P (Octanol/Water) | -0.70 | pH 7[4] |
| Log P (Octanol/Water) | -1.22 | pH 9[4] |
| Stability in Water | Half-life > 365 days | At pH 7, protected from light[13] |
| Storage Stability | Stable for 24-28 months | In deep-frozen cereal matrix samples[14] |

Projected Physicochemical Properties of Deuterated Iodosulfuron

While direct experimental data for deuterated Iodosulfuron is not available in the current literature, the impact of deuterium substitution on molecular properties is well-understood.[7][8][15][16]

- Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond.[9] This increased bond strength raises the activation energy for reactions that involve breaking this bond, thereby slowing the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect.[9] In the context of Iodosulfuron, this could result in a reduced rate of metabolic breakdown in target plants and the environment, potentially leading to enhanced bio-efficacy and longer persistence.
- Melting and Boiling Points: A slight increase in the melting and boiling points of deuterated Iodosulfuron can be anticipated due to its higher molecular mass and altered intermolecular forces.
- pKa: The replacement of hydrogen with deuterium can subtly influence a molecule's acidity or basicity, which would manifest as a minor shift in its pKa value.
- Solubility and Partition Coefficient (Log P): Although typically not subject to dramatic changes, the alterations in polarity and hydrogen bonding capabilities upon deuteration may cause small differences in solubility and lipophilicity.

Key Experimental Protocols

The accurate characterization of physicochemical properties requires rigorous and standardized experimental methods. The following protocols are applicable for the analysis of Iodosulfuron and its deuterated analogues.

Determination of the Octanol-Water Partition Coefficient (K_{ow})

The octanol-water partition coefficient is a critical measure of a compound's lipophilicity.[5]

- Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.
- Sample Preparation: Dissolve a precisely weighed amount of the test compound in the aqueous phase to achieve a known concentration.
- Partitioning: In a suitable vessel, combine equal volumes of the n-octanol and aqueous phases containing the test compound.

- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached.
- Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
- Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The K_{ow} is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. The result is typically expressed as its base-10 logarithm (log K_{ow} or log P).[5]

Stability Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for evaluating the stability of Iodosulfuron under various environmental conditions.[13][17][18][19]

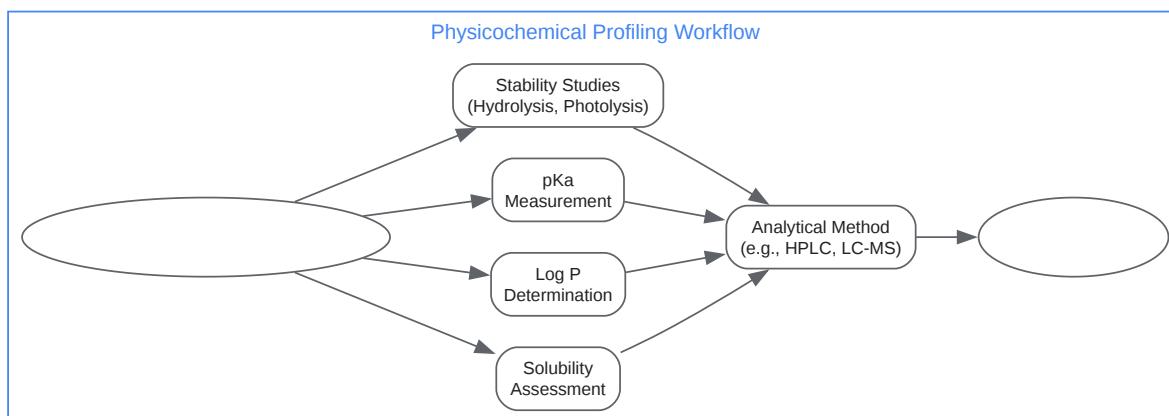
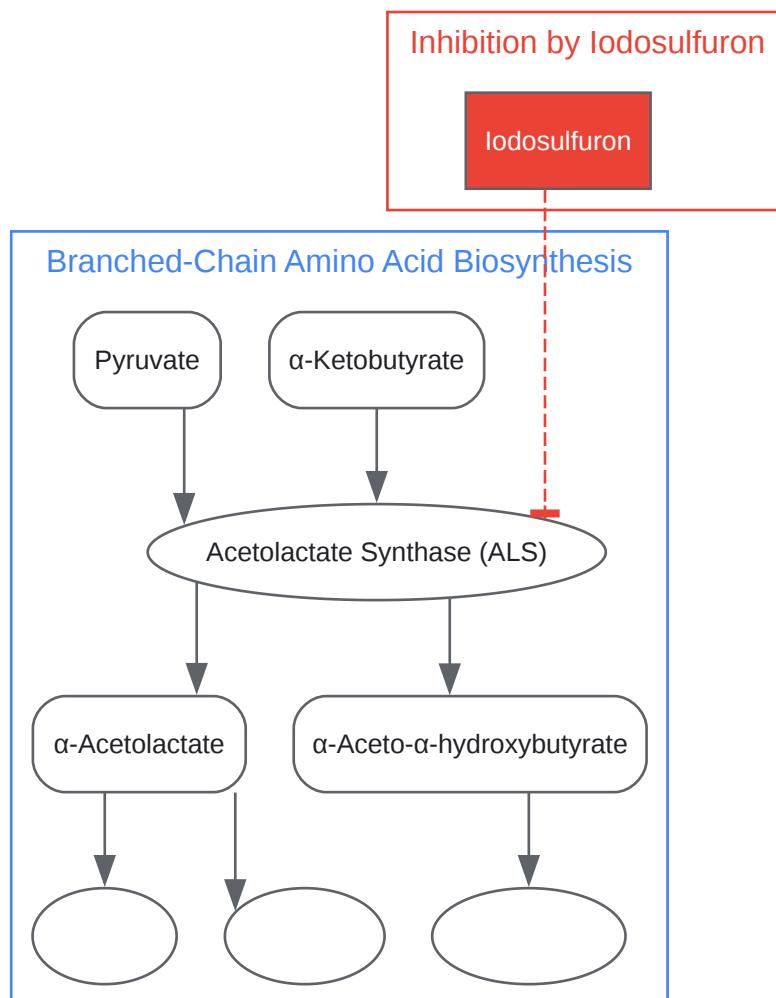
- Sample Incubation: Prepare solutions of Iodosulfuron in relevant aqueous buffers (e.g., pH 5, 7, and 9). For photostability testing, use quartz containers. Incubate the solutions under controlled conditions of temperature and light.
- Time-Point Sampling: At predetermined intervals, collect aliquots from the incubated solutions.
- HPLC Analysis:
 - Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water or methanol and water.[20]
 - Stationary Phase: A C18 reversed-phase column is typically employed.
 - Detection: Utilize a UV detector set to an appropriate wavelength or a mass spectrometer (LC-MS) for more sensitive detection and identification of any degradation products.[17][20]

- Quantification: Construct a calibration curve from standard solutions of known concentrations to quantify the amount of Iodosulfuron remaining at each time point.[\[20\]](#)
- Kinetic Analysis: Plot the concentration of Iodosulfuron as a function of time to determine the degradation kinetics and calculate the compound's half-life ($t_{1/2}$) under the tested conditions.

Visualizations: Pathways and Workflows

Iodosulfuron's Mechanism of Action

The diagram below illustrates how Iodosulfuron inhibits the acetolactate synthase (ALS) enzyme, thereby disrupting the biosynthesis of essential branched-chain amino acids in susceptible plants.



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